2-Bromo-N-cyclobutylaniline hydrochloride
Description
Properties
IUPAC Name |
2-bromo-N-cyclobutylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN.ClH/c11-9-6-1-2-7-10(9)12-8-4-3-5-8;/h1-2,6-8,12H,3-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRFJHWPCCCFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclobutylaniline hydrochloride can be achieved through a multi-step process. One common method involves the bromination of N-cyclobutylaniline. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclobutylaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Products include various substituted anilines.
Oxidation: Products include quinones.
Reduction: Products include dehalogenated anilines.
Scientific Research Applications
2-Bromo-N-cyclobutylaniline hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclobutylaniline hydrochloride involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to various receptors or enzymes. The cyclobutyl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
- 2-Bromo-4-fluorobenzylamine Hydrochloride : Features a fluorine atom at the para position and a benzylamine group instead of a cyclobutyl substituent. The fluorine atom enhances electronegativity, influencing reactivity in nucleophilic substitutions, while the benzylamine group increases aromaticity compared to the cyclobutyl ring .
- 2-Bromo-4-ethylaniline Hydrochloride : Substitutes the cyclobutyl group with an ethyl chain, reducing steric hindrance and altering solubility in polar solvents. The ethyl group may also impact metabolic stability in pharmaceutical contexts .
- (5-Bromo-2-nitrophenyl)methanamine Hydrochloride : Incorporates a nitro group at the para position, which significantly increases reactivity in reduction reactions and alters UV-Vis absorption spectra due to conjugation effects .
Physical and Chemical Properties
Biological Activity
2-Bromo-N-cyclobutylaniline hydrochloride (CAS No. 2225136-23-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Bromine atom : Contributes to the compound's reactivity.
- Cyclobutyl group : Affects the compound's steric and electronic properties.
- Aniline moiety : Implicated in various biological interactions.
The molecular formula is , and its unique structure influences its interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may function as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. Compounds with similar structures have shown efficacy against various cancer cell lines, including lung cancer cells (A549 and HCC827).
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | A549 | 2.12 ± 0.21 |
| Compound B | HCC827 | 5.13 ± 0.97 |
| Compound C | NCI-H358 | 0.85 ± 0.05 |
| This compound | TBD | TBD |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potent activity against tumor growth while being less toxic to normal cells.
Antimicrobial Activity
In addition to its antitumor effects, derivatives of this compound have demonstrated antimicrobial properties against both Gram-negative and Gram-positive bacteria. The efficacy was evaluated using broth microdilution methods, indicating potential applications in treating infections.
Case Studies
- Antitumor Screening : A study synthesized various derivatives of aniline compounds, including this compound, and evaluated their cytotoxicity against cancer cell lines. Results indicated that certain derivatives significantly inhibited cell proliferation while minimizing toxicity to normal cells.
- Enzyme Inhibition : Another investigation revealed that this compound could inhibit α-amylase activity, suggesting potential applications as an antidiabetic agent by modulating carbohydrate metabolism.
Pharmacokinetics
Preliminary assessments suggest that this compound adheres to Lipinski's Rule of Five, indicating favorable pharmacokinetic properties such as good bioavailability. These characteristics are essential for drug development as they suggest effective absorption and utilization within biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
